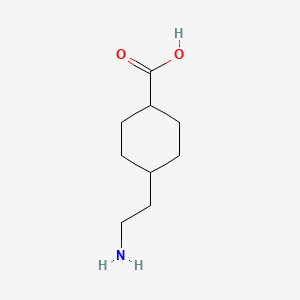
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is a heterocyclic compound featuring a triazole ring with a mercaptomethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid or its derivatives. The reaction conditions often require moderate temperatures and the presence of catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the mercaptomethyl group enhances its ability to interact with biological targets, making it a valuable scaffold for drug design.
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, coatings, and other materials that require specific chemical properties.
Eigenschaften
| 23968-85-6 | |
Molekularformel |
C3H5N3OS |
Molekulargewicht |
131.16 g/mol |
IUPAC-Name |
3-(sulfanylmethyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H5N3OS/c7-3-4-2(1-8)5-6-3/h8H,1H2,(H2,4,5,6,7) |
InChI-Schlüssel |
VVVKMBYFOGNRRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NNC(=O)N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


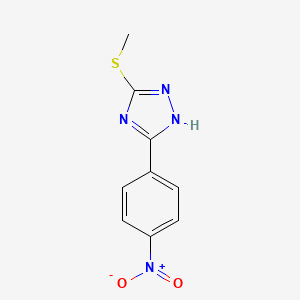

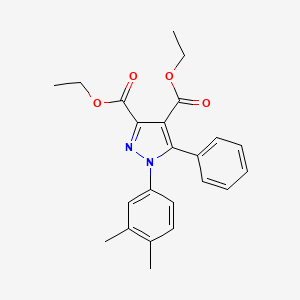

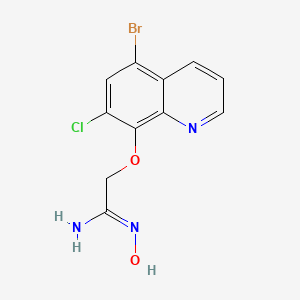
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
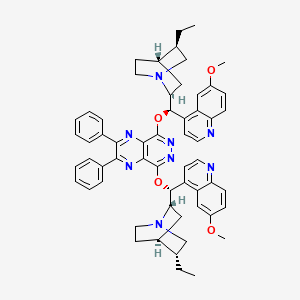

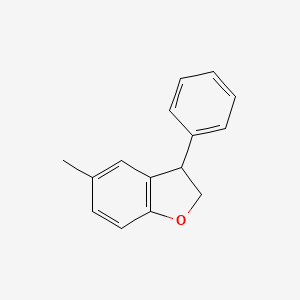
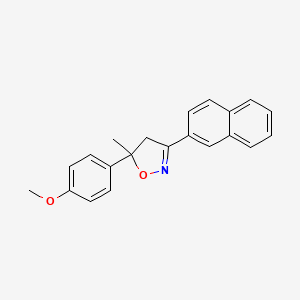
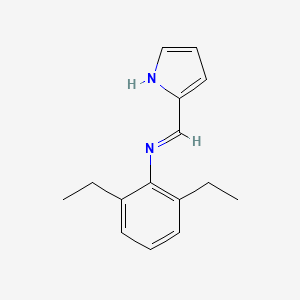
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
